molecular formula C8H15NO2 B13819048 ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate

ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate

Cat. No.: B13819048
M. Wt: 157.21 g/mol
InChI Key: SUCBFWIGSLRHSD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate typically involves the transformation of diethyl L-tartrate to diethyl (2S,3S)-2-bromo-3-hydroxysuccinate, followed by the preparation of diethyl (2R,3R)-2,3-epoxysuccinate. The epoxide is then cleaved by azide to give diethyl (2S,3R)-2-azido-3-hydroxysuccinate, which is further transformed into the aziridine derivative .

Industrial Production Methods

Industrial production methods for aziridine derivatives often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while nucleophilic substitution can produce a variety of substituted amines or other derivatives .

Scientific Research Applications

Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate involves its highly strained aziridine ring, which makes it reactive towards nucleophiles. The compound can act as an electrophile, undergoing ring-opening reactions that lead to the formation of various products. This reactivity is exploited in both synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate is unique due to its aziridine ring, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its chiral nature also makes it useful in the preparation of enantiomerically pure compounds, which are important in drug development and other applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S,3R)-3-propan-2-ylaziridine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-4-11-8(10)7-6(9-7)5(2)3/h5-7,9H,4H2,1-3H3/t6-,7+/m1/s1

InChI Key

SUCBFWIGSLRHSD-RQJHMYQMSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](N1)C(C)C

Canonical SMILES

CCOC(=O)C1C(N1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.